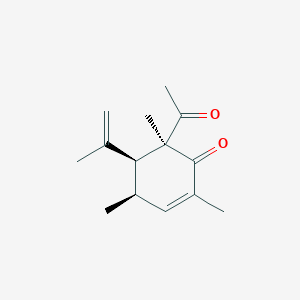
(4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one is a complex organic compound characterized by its unique cyclohexene structure. This compound is notable for its acetyl group at the 6th position, along with three methyl groups and a prop-1-en-2-yl group. Its intricate structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one typically involves multiple steps, starting from simpler organic molecules One common approach is the Diels-Alder reaction, which forms the cyclohexene ring
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts and reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Halogenation and other substitution reactions can replace hydrogen atoms with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. Studies may focus on its efficacy and safety as a drug candidate for treating various diseases.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may be leveraged in the development of new products with specific functionalities.
Mécanisme D'action
The mechanism of action of (4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxysporone: A fungal metabolite with a similar cyclohexene structure.
Aristolane-type compounds: These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
(4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one is unique due to its specific arrangement of functional groups and stereochemistry
Propriétés
Formule moléculaire |
C14H20O2 |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
(4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H20O2/c1-8(2)12-9(3)7-10(4)13(16)14(12,6)11(5)15/h7,9,12H,1H2,2-6H3/t9-,12-,14-/m1/s1 |
Clé InChI |
PQDQDANLXYCTAM-GAJTVXKRSA-N |
SMILES isomérique |
C[C@@H]1C=C(C(=O)[C@]([C@@H]1C(=C)C)(C)C(=O)C)C |
SMILES canonique |
CC1C=C(C(=O)C(C1C(=C)C)(C)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


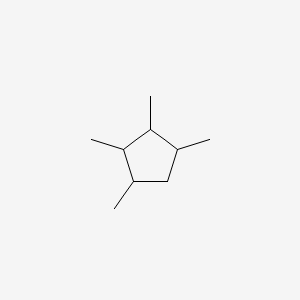
![[(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-8-acetyl-7-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] 3-hydroxybutanoate](/img/structure/B13798623.png)

![1-[4-[3-(4-Fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one](/img/structure/B13798635.png)
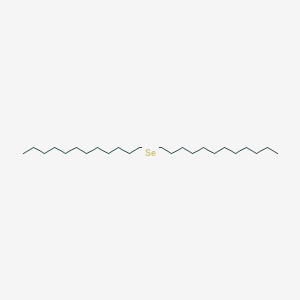
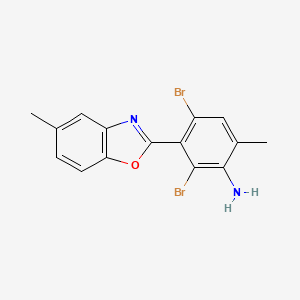

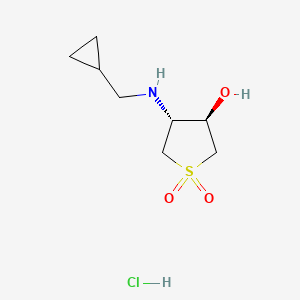
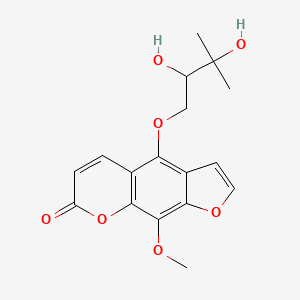

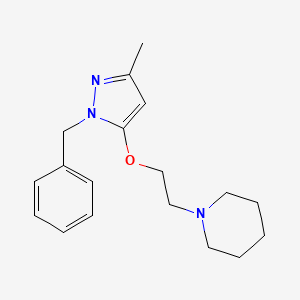
![3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13798686.png)
![Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-](/img/structure/B13798688.png)

